molecular formula C10H10ClFO3 B13618758 Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13618758
M. Wt: 232.63 g/mol
InChI Key: ZMXQGNZRYOSWKZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(4-chloro-3-fluorophenyl)-2-oxopropanoate.

    Reduction: Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interaction of halogenated compounds with biological systems.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-fluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(4-chloro-3-bromophenyl)-2-hydroxypropanoate
  • Methyl 3-(4-chloro-3-methylphenyl)-2-hydroxypropanoate

Uniqueness

Methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(4-chloro-3-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4,9,13H,5H2,1H3

InChI Key

ZMXQGNZRYOSWKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)Cl)F)O

Origin of Product

United States

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